molecular formula C9H10N2O6S B2938142 Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate CAS No. 1774901-38-0

Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate

Cat. No.: B2938142
CAS No.: 1774901-38-0
M. Wt: 274.25
InChI Key: KBFXFKYEFMJPQN-UHFFFAOYSA-N
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Description

Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate is a chemical building block featuring a 3-nitropyridine ring and a sulfonyl-acetate ester functional group. This structure suggests its primary utility in synthetic organic chemistry and pharmaceutical research as a key intermediate. It can be used in nucleophilic substitution reactions, where the sulfonyl group acts as a good leaving group, or in the construction of more complex molecules, particularly those containing the pyridine heterocycle . Pyridine derivatives are of significant interest in medicinal chemistry for their diverse biological activities. The molecular formula for this compound is C9H10N2O5S, and it has a calculated molecular weight of 234.25 g/mol. Researchers value this compound for its role in exploring new chemical spaces and developing potential pharmacologically active compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. For comprehensive safety and handling information, please consult the Safety Data Sheet (SDS).

Properties

IUPAC Name

ethyl 2-(3-nitropyridin-2-yl)sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O6S/c1-2-17-8(12)6-18(15,16)9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFXFKYEFMJPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate typically involves the reaction of 3-nitropyridine-2-sulfonyl chloride with ethyl acetate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common bases used in this reaction include triethylamine or pyridine, which act as catalysts and help in the formation of the sulfonyl ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of ethyl [(3-aminopyridin-2-yl)sulfonyl]acetate.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used, such as ethyl [(3-alkylaminopyridin-2-yl)sulfonyl]acetate.

Scientific Research Applications

Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Applications/Notes
This compound (Target) C₉H₉N₂O₆S 285.24 Sulfonyl, nitro, ethyl ester Likely sulfonylation of 3-nitropyridin-2-yl precursor Potential antimycobacterial activity (inferred from sulfonamide analogs)
Ethyl 2-(3-nitropyridin-2-yl)acetate C₉H₁₀N₂O₄ 210.19 Nitro, ethyl ester Nucleophilic substitution of 2-chloro-3-nitropyridine with ethyl glycinate Intermediate in heterocyclic synthesis
Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate C₁₃H₁₃N₃O₆S₂ 379.38 Sulfonamide, thiazole, nitro Condensation of sulfonyl chloride with thiazole precursor Research compound in medicinal chemistry
Dimethyl 2-(3-nitropyridin-2-yl)malonate C₁₀H₁₀N₂O₇ 274.20 Nitro, malonate ester Alkylation of pyridine with malonate ester Building block for pyridine derivatives
Ethyl 2-(6-methoxy-3-nitropyridin-2-yl)acetate C₁₀H₁₂N₂O₅ 240.22 Methoxy, nitro, ethyl ester Substitution of halogenated pyridine with ethyl acetatyl group Specialty chemical in agrochemical research

Structural Comparisons

  • Sulfonyl vs. Ester Linkage: The target compound’s sulfonyl group (-SO₂-) distinguishes it from non-sulfonyl analogs like Ethyl 2-(3-nitropyridin-2-yl)acetate, which has a direct ester linkage.
  • Nitro Positioning : Compounds like Diethyl 2-(5-nitropyridin-2-yl)malonate feature a nitro group at the 5-position of the pyridine ring, altering electronic effects compared to the target compound’s 3-nitro substitution.
  • Heterocyclic Modifications: Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate incorporates a thiazole ring, expanding its application scope in drug discovery .

Biological Activity

Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₈N₂O₄S
  • Molecular Weight : 232.23 g/mol
  • IUPAC Name : Ethyl 2-(3-nitropyridin-2-ylsulfonyl)acetate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The nitro group and sulfonyl moiety are critical for its reactivity and interaction with proteins.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammatory responses.
  • Cell Signaling Modulation : It may influence cell signaling pathways, particularly those related to apoptosis and cell proliferation.

Anticancer Properties

Recent studies have indicated that this compound possesses anticancer properties.

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating moderate potency.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Inhibition of cell proliferation
HT-2925Modulation of signaling pathways

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory effects in vitro.

  • Inflammatory Models : Inhibition of cytokine production was observed in LPS-stimulated macrophages.
  • Cytokine Levels : A significant reduction in TNF-alpha and IL-6 levels was recorded at concentrations above 5 µM.

Case Studies

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited the growth of MCF-7 cells by inducing apoptosis through the activation of caspase pathways .
  • Inflammation Model : Research conducted on murine macrophages showed that treatment with the compound resulted in a dose-dependent decrease in pro-inflammatory cytokines, highlighting its potential for therapeutic use in inflammatory diseases .

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